Molecular Weight and Calculated LogP Differentiate the 4-Methoxy-3-Methylphenyl Variant from Alkylsulfonyl and Halophenyl Analogs
The target compound (MW 376.47, XLogP₃ estimated ≈ 3.4) occupies a distinct lipophilicity–molecular weight space compared to its closest commercially available sulfonyl variants. The ethylsulfonyl analog (CAS 1797597-43-3, MW 284.38, XLogP₃ ≈ 1.8) is substantially smaller and more polar, while the 4-chlorophenyl analog (CAS 1797187-95-1, MW 366.86, XLogP₃ ≈ 3.2) lacks the methoxy hydrogen-bond acceptor present in the target compound [1][2]. These differences in calculated logP and hydrogen-bond acceptor count (5 for the target vs. 4 for the chlorophenyl analog) are predicted to impact membrane permeability, solubility, and protein-binding characteristics. The 4-methoxy-3-methyl substitution also introduces a steric and electronic profile distinct from the 4-tert-butylphenyl analog (MW 388.52, XLogP₃ ≈ 4.7), which is more lipophilic and bulkier [3].
| Evidence Dimension | Calculated lipophilicity and molecular weight |
|---|---|
| Target Compound Data | MW 376.47 g/mol; XLogP₃ ≈ 3.4; H-bond acceptors: 5 |
| Comparator Or Baseline | Ethylsulfonyl analog: MW 284.38, XLogP₃ ≈ 1.8, HBA: 4; 4-Chlorophenyl analog: MW 366.86, XLogP₃ ≈ 3.2, HBA: 4; 4-tert-Butylphenyl analog: MW 388.52, XLogP₃ ≈ 4.7, HBA: 4 |
| Quantified Difference | ΔMW: +92.09 (vs. ethylsulfonyl), +9.61 (vs. chlorophenyl), -12.05 (vs. tert-butylphenyl); ΔXLogP₃: +1.6 (vs. ethylsulfonyl), +0.2 (vs. chlorophenyl), -1.3 (vs. tert-butylphenyl) |
| Conditions | XLogP₃ values estimated using PubChem XLogP₃ algorithm for analog compounds; MW from molecular formula |
Why This Matters
For procurement in medicinal chemistry programs, the target compound provides a lipophilicity and hydrogen-bonding profile intermediate between polar alkylsulfonyl and highly lipophilic tert-butylphenyl analogs, making it a unique tool for systematic SAR exploration of the aryl sulfonyl piperidine ether chemotype.
- [1] Kuujia. 2-{[1-(4-Chlorobenzenesulfonyl)piperidin-4-yl]oxy}-6-methylpyridine (CAS 1797187-95-1). Chemical Properties. Available at: https://www.kuujia.com View Source
- [2] PubChem. 5-Chloro-2-((1-(isopropylsulfonyl)piperidin-4-yl)oxy)pyridine (CID 71798967). Computed Properties. Available at: https://pubchem.ncbi.nlm.nih.gov View Source
- [3] Kuujia. 2-{[1-(4-tert-Butylbenzenesulfonyl)piperidin-4-yl]oxy}-6-methylpyridine (CAS 1797601-71-8). Chemical Properties. Available at: https://www.kuujia.com View Source
